

Literature review on the toxicological profile of N-phenyl-p-phenylenediamine.

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Compound of Interest

Compound Name: *1,4-Benzenediamine, N-phenyl-, monohydrochloride*

Cat. No.: *B147430*

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An In-depth Technical Guide on the Toxicological Profile of N-phenyl-p-phenylenediamine

Introduction

N-phenyl-p-phenylenediamine (NPPD) is an aromatic amine with the CAS number 101-54-2.[1] It is utilized as an industrial intermediate in the manufacturing of various chemical products, including photographic chemicals, pharmaceuticals, and microbicides.[1] It is also used in the production of dyes and as an antiozonant in rubber.[1] Furthermore, NPPD has been reported as an ingredient in some oxidation-type hair dye formulations.[1] This guide provides a comprehensive review of the toxicological data available for NPPD, focusing on its effects across various endpoints to inform researchers, scientists, and drug development professionals.

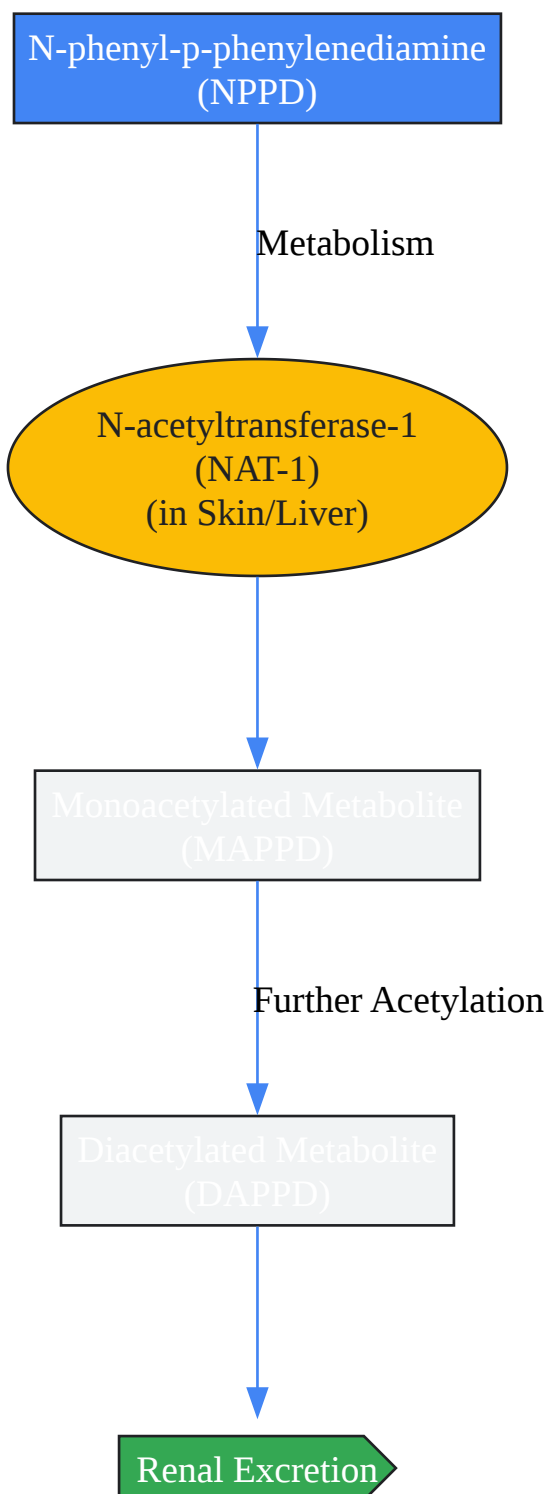
Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Studies on the toxicokinetics of p-phenylenediamine (PPD), a related compound, indicate that it is absorbed through the skin and is subsequently distributed throughout the body.[2] Following dermal application in rats, the primary metabolite found in plasma is N,N'-diacetyl-p-phenylenediamine (DAPPD).[2] Elimination is predominantly through renal excretion, with about 90% of the dose excreted within the first 24 hours in animal models.[3] The elimination half-life after dermal exposure is approximately 7.8 hours.[3]

Metabolism

The primary metabolic pathway for p-phenylenediamines in humans is N-acetylation.^{[2][4]} In the skin and liver, N-phenyl-p-phenylenediamine can be metabolized by N-acetyltransferase-1 (NAT-1) into its monoacetylated (MAPPD) and subsequently its diacetylated (DAPPD) derivatives.^{[5][6][7]} This acetylation process is generally considered a detoxification pathway, as the acetylated metabolites are biologically less reactive than the parent compound.^[5] There is a lack of evidence for significant metabolism of PPD by hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylamine, a key activation step for many carcinogenic arylamines.^[4]



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Caption: Metabolic pathway of N-phenyl-p-phenylenediamine.

Acute Toxicity

Acute toxicity studies have been conducted via oral and dermal routes in several animal species. The oral median lethal dose (LD50) in rats ranges from 464 mg/kg to 1,000 mg/kg.[8] In cats, acute oral exposure led to increased methemoglobin and Heinz body formation at doses as low as 25 mg/kg, with a 100 mg/kg dose being fatal.[8] Symptoms of acute toxicity in humans following high-level exposure can include severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma.[9][10]

Table 1: Acute Toxicity of N-phenyl-p-phenylenediamine

Species	Route	LD50	Reference
Rat (Wistar)	Oral	847 mg/kg	[8]
Rat	Oral	464 mg/kg	[8]
Rat	Oral	720 mg/kg	[8]
Rat	Oral	~1,000 mg/kg	[8]
Rabbit	Oral	>5,000 mg/kg	[8]
Rabbit	Dermal	>5,000 mg/kg	[11]

Experimental Protocols: Acute Oral Toxicity (Rat)

A representative acute oral toxicity study was conducted by Litton Bionetics, Inc. in 1973.[8]

- Test Substance: N-phenyl-p-phenylenediamine.
- Species: Rats (strain not specified).
- Administration: The test substance was administered orally.
- Dose Levels: Multiple dose levels were tested to determine the LD50.
- Observation: Animals were observed for signs of toxicity and mortality over a specified period.
- Endpoint: The LD50 was calculated to be 464 mg/kg.[8]

Irritation and Sensitization

Skin and Eye Irritation

N-phenyl-p-phenylenediamine is considered a skin and eye irritant.[8][12] In a study using rabbits, 100 mg of NPPD powder was instilled into the conjunctival sac, resulting in an average primary Draize irritation score of 8.1 (on a scale of 0 to 110), classifying it as an ocular irritant.[8] Chronic exposure in humans can lead to eczematoid contact dermatitis.[9]

Skin Sensitization

NPPD is a known skin sensitizer in humans and has been observed to cause sensitization in guinea pigs.[8][10] Clinical data indicate that sensitization reactions are more common among individuals with occupational exposure, such as hairdressers.[8]

Repeated Dose Toxicity

Sub-chronic and chronic toxicity studies have been conducted in rats and mice, primarily through dietary administration. The main effects observed were related to reduced body weight gain and liver inflammation.[1]

Table 2: Repeated Dose Toxicity of N-phenyl-p-phenylenediamine

Species	Route	Dose Levels	Duration	Key Findings	Reference
Rat (Fischer 344)	Oral (diet)	0, 600, 1,200 ppm	78 weeks	No significant clinical signs of toxicity or effects on body weight gain. Unusually extensive hepatic inflammation in dosed males.	[1]
Mouse (B6C3F1)	Oral (diet)	Males: 0, 2,057, 4,114 ppm (TWA) Females: 0, 3,672, 8,170 ppm (TWA)	48 weeks	Lower mean body weights in dosed groups. High mortality in dosed groups. Extensive hepatic inflammation in dosed males and to a lesser extent in females. CNS damage signs in females at $\geq 5,000$ ppm.	[1] [8]
Rat	Oral (diet)	0, 0.1, 0.25, 0.5, 0.75%	90 days	Dose-dependent reduction in	[8]

body weight
gain.

Experimental Protocols: 78-Week Chronic Study (Rat)

As detailed in the National Toxicology Program (NTP) bioassay report:[1]

- Test Substance: Technical-grade N-phenyl-p-phenylenediamine.
- Species: Fischer 344 rats, 50 of each sex per dose group, 20 untreated controls of each sex.
- Administration: The test chemical was administered in the diet.
- Dose Levels: 600 ppm and 1,200 ppm.
- Duration: 78 weeks of administration, followed by a 26-week observation period.
- Observations: Animals were weighed regularly. Clinical signs and mortality were recorded.
- Pathology: At 104 weeks, all surviving rats were sacrificed. A complete histopathologic examination was performed on all control and high-dose rats, and on all rats that died early. For low-dose rats, gross lesions, tissues from major organs, and the liver were examined.

Genotoxicity

The genotoxic potential of N-phenyl-p-phenylenediamine and its parent compound, p-phenylenediamine, has been evaluated in several in vitro and in vivo assays. While PPD has shown some evidence of genotoxicity in vitro, its acetylated metabolites, which represent the systemically available forms in humans, are considered non-genotoxic.[5]

Table 3: Genotoxicity of Phenylenediamines

Test System	Compound	Metabolic Activation (S9)	Result	Reference
Ames test (S. typhimurium TA98)	p-Phenylenediamine (PPD)	With S9	Slightly mutagenic	[5]
Ames test (S. typhimurium)	MAPPD, DAPPD	Not specified	Negative	[5]
Mouse Lymphoma Assay (Hprt locus)	p-Phenylenediamine (PPD)	With and without S9	Negative	[5]
In vitro Micronucleus Test (Human Lymphocytes)	p-Phenylenediamine (PPD)	With S9 (24h stimulation)	Positive	[5]
In vitro Micronucleus Test (Human Lymphocytes)	p-Phenylenediamine (PPD)	Without S9 (48h stimulation)	Positive	[5]
In vitro Micronucleus Test (Human Lymphocytes)	MAPPD, DAPPD	Not specified	Negative	[5]
Chromosome Aberrations (CHO cells)	N-phenyl-p-phenylenediamine	Not specified	Negative	[13]
Sister Chromatid Exchange (CHO cells)	N-phenyl-p-phenylenediamine	Not specified	Negative	[13]

Experimental Protocols: In Vitro Micronucleus Test

As described for p-Phenylenediamine:[\[5\]](#)

- Test System: Cultured human peripheral blood lymphocytes.
- Test Substance: p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD), Diacetyl-p-phenylenediamine (DAPPD).
- Methodology: Lymphocytes were stimulated with phytohaemagglutinin (PHA) for either 24 or 48 hours. The test substance was added with or without an S9 metabolic activation system.
- Endpoint: The frequency of micronuclei (MN) was scored.
- Results: PPD induced micronuclei under specific conditions, while its acetylated metabolites did not.^[5]

Carcinogenicity

Long-term carcinogenicity bioassays have been conducted on N-phenyl-p-phenylenediamine in rats and mice. Under the conditions of these studies, NPPD was not found to be carcinogenic.

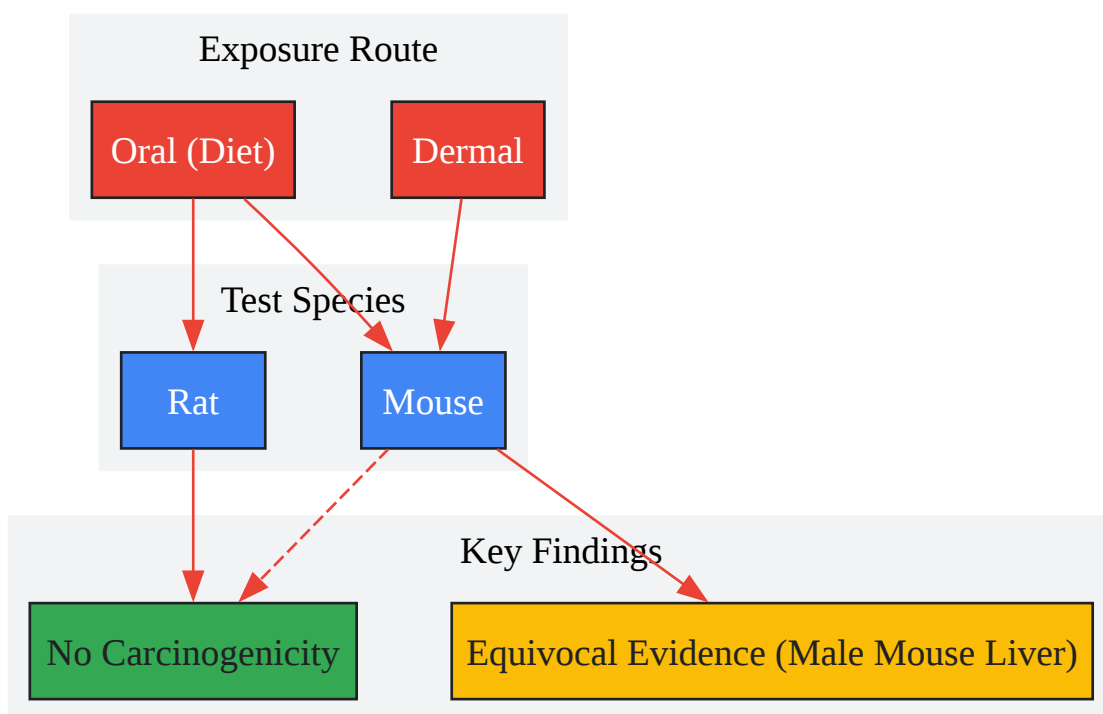
^[1]

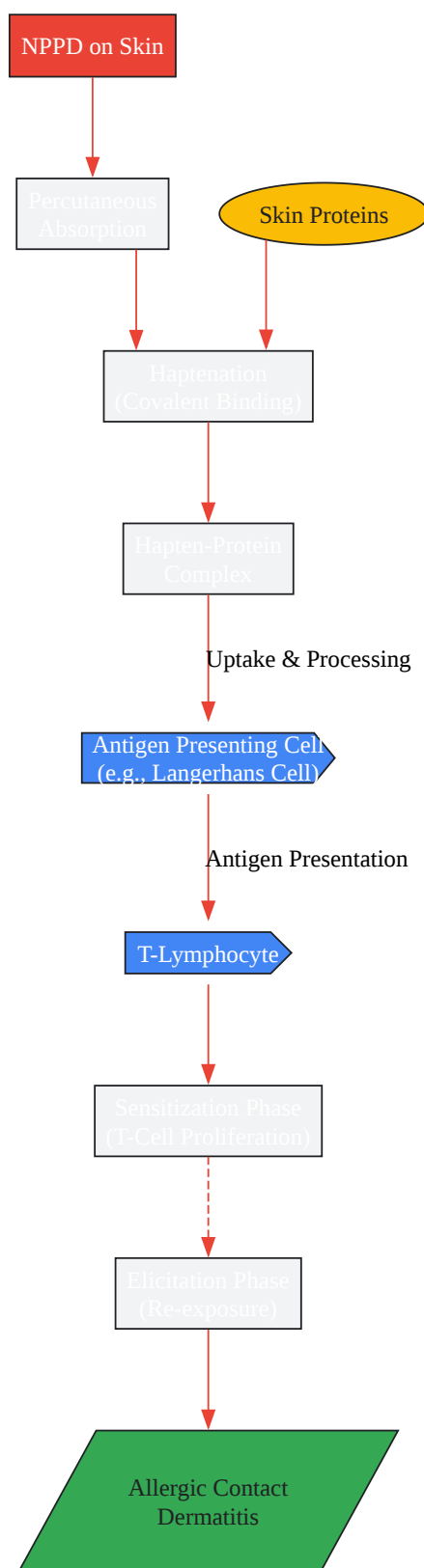
Table 4: Carcinogenicity of N-phenyl-p-phenylenediamine

Species	Route	Dose Levels	Duration	Findings	Reference
Rat (Fischer 344)	Oral (diet)	600 or 1,200 ppm	78 weeks	No evidence of carcinogenicity.	[1]
Mouse (B6C3F1)	Oral (diet)	Males: 2,057 or 4,114 ppm (TWA) Females: 3,672 or 8,170 ppm (TWA)	48 weeks	Not considered carcinogenic. A statistically significant increase in combined hepatocellular adenomas and carcinomas in low-dose male mice was not dose-dependent and was within historical control ranges.	[1]
Mouse	Dermal	2.0% NPPD in a hair dye formulation	23 months (once weekly)	No increase in neoplasms compared to controls.	[8]

It is important to note that while NPPD itself was not found to be carcinogenic in these studies, an oxidation product of p-phenylenediamine (formed by reaction with hydrogen peroxide) was found to be mutagenic in the Ames test and induced mammary gland tumors in female rats.[14]

The reaction of PPD with hydrogen peroxide can also form Bandrowski's base, which is considered a potential mutagen and carcinogen.^[15]^[16]





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